molecular formula C6H3NO5S B2490554 5-Formyl-2-nitrothiophene-3-carboxylic acid CAS No. 2248415-57-6

5-Formyl-2-nitrothiophene-3-carboxylic acid

Cat. No.: B2490554
CAS No.: 2248415-57-6
M. Wt: 201.15
InChI Key: VGVFMQFJMCVKFC-UHFFFAOYSA-N
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Description

5-Formyl-2-nitrothiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with formyl, nitro, and carboxylic acid groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-nitrothiophene-3-carboxylic acid typically involves multi-step reactions starting from thiophene derivatives. One common method includes the nitration of thiophene followed by formylation and carboxylation reactions. Specific reaction conditions such as the use of sulfuric acid for nitration, Vilsmeier-Haack reagent for formylation, and subsequent oxidation steps are employed .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-nitrothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Formyl-2-nitrothiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Formyl-2-nitrothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Formyl-2-nitrothiophene-3-carboxylic acid is unique due to the presence of all three functional groups (formyl, nitro, and carboxylic acid) on the thiophene ring. This combination of functionalities imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-formyl-2-nitrothiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO5S/c8-2-3-1-4(6(9)10)5(13-3)7(11)12/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVFMQFJMCVKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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